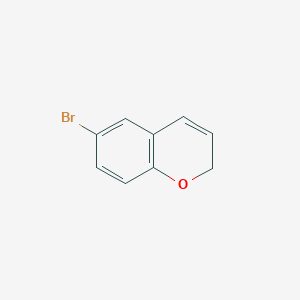

6-bromo-2H-chromene

Overview

Description

6-Bromo-2H-chromene is a brominated derivative of the 2H-chromene scaffold, a bicyclic structure comprising a benzene ring fused to a pyran moiety. This compound is synthesized via cyclization of 4-bromo-2-(1-hydroxyallyl)phenol using a benzotriazolium salt-based Lewis acid catalyst (1b), yielding 23% isolated product (44% NMR yield) as a yellowish oil . Its ¹H-NMR spectrum (400 MHz, CDCl₃) displays characteristic aromatic and olefinic proton resonances, with signals ranging from δ 0.5–10.5 ppm, confirming the chromene backbone and bromine substitution at position 6 .

2H-chromenes are pivotal in medicinal chemistry due to their presence in bioactive natural products and drug candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2H-chromene typically involves the bromination of 2H-chromene. One common method is the reaction of 2H-chromene with bromine in the presence of a solvent such as acetic acid. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 6-position of the chromene ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Palladium-Catalyzed Cyclization

A Pd(OAc)₂-mediated cyclization of aryl propargyl ethers efficiently produces 4-substituted-3-bromo-2H-chromenes . The mechanism involves:

-

Phenoxide formation : Base-induced deacylation generates a nucleophilic phenoxide intermediate.

-

Ortho-quinone methide (o-QM) formation : Elimination of acetate yields a reactive o-QM.

-

π-Allylpalladium intermediate : Coordination with Pd-ligand complexes facilitates cyclization.

-

Chromene formation : Attack by phenoxide completes the ring closure .

Conditions :

-

Catalyst: Pd(OAc)₂

-

Solvent: Methanol

-

Base: K₂CO₃

-

Temperature: 80°C

Example :

5-Bromosalicylaldehyde reacts with 2-phenylvinylboronic acid to yield 6-bromo-2-phenyl-2H-chromene in 78% yield .

Amine-Mediated Cyclization

Secondary or tertiary amines (e.g., dibenzylamine) promote cyclization of 5-bromosalicylaldehyde with alkenyl trifluoroborates. The reaction proceeds via:

-

Nucleophilic addition : Amine facilitates conjugate addition to the aldehyde.

-

Ring closure : Intramolecular cyclization forms the chromene core .

Conditions :

-

Solvent: Ethanol or water

-

Temperature: 70–80°C

-

Time: 3–6 hours

Example :

5-Bromosalicylaldehyde + 2-phenylvinylboronic acid → 6-bromo-2-phenyl-2H-chromene (72% yield) .

Multicomponent Addition Reactions

6-Bromo-2H-chromene derivatives are synthesized via a one-pot reaction involving:

-

Triphenylphosphine (1)

-

Dimethyl acetylenedicarboxylate (2)

-

5-Bromo-2-hydroxybenzaldehyde (3)

The reaction proceeds through:

-

Phosphorus ylide formation : Rapid reaction between (1) and (2).

-

Michael addition : Intermediate reacts with (3).

-

Cyclization : Forms dimethyl this compound-2,3-dicarboxylate .

Kinetics :

-

Rate law : Second-order dependence on (1) and (2).

-

Activation parameters :

Solvent effect : Rates decrease in high-dielectric solvents (e.g., DMF) due to stabilization of polar intermediates .

Comparative Analysis of Key Reactions

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

6-Bromo-2H-chromene serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly relevant in developing drugs targeting neurological disorders and cancer therapies. Studies have shown that derivatives of this compound exhibit significant anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Antibacterial Activity

Research indicates that certain derivatives of this compound demonstrate strong antibacterial activity against Gram-positive bacteria, including Enterococcus faecalis. These findings highlight the potential of this compound in developing new antibacterial agents .

Fluorescent Probes

The compound is also utilized in developing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity, enhancing the understanding of various biological mechanisms .

Material Science

Organic Light Emitting Diodes (OLEDs)

In the field of electronics, this compound is employed in producing OLED materials. Its unique properties enhance the efficiency and color range of displays in consumer electronics, making it a vital component in modern display technologies .

Polymer Chemistry

The compound is used in polymer chemistry to create novel materials with unique properties. This application benefits industries such as packaging and automotive by providing materials that meet specific performance criteria .

Natural Product Synthesis

This compound plays a role in synthesizing natural products, contributing to discovering new compounds with potential therapeutic effects. Its structural versatility allows for modifications that can lead to biologically active natural product analogs .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of this compound derivatives on various cancer cell lines. The results showed that these compounds could inhibit cell proliferation significantly and induce apoptosis through caspase activation pathways .

Case Study 2: Antibacterial Activity

Another study focused on synthesizing derivatives from this compound and evaluating their antibacterial efficacy. The findings revealed that specific derivatives exhibited enhanced inhibition against Enterococcus faecalis compared to standard antibiotics, indicating their potential as new therapeutic agents .

Case Study 3: Development of Fluorescent Probes

Research demonstrated the use of this compound in developing fluorescent probes for cellular imaging. These probes were able to effectively label specific cellular components, aiding in real-time visualization of biological processes .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of anticancer drugs | Induces apoptosis; inhibits cancer cell growth |

| Antibacterial agents | Effective against Gram-positive bacteria | |

| Material Science | OLED materials | Enhances display efficiency and color range |

| Novel polymers | Unique material properties for various industries | |

| Natural Product Synthesis | Development of therapeutic natural products | Structural modifications lead to bioactive analogs |

| Biological Imaging | Fluorescent probes | High specificity for cellular visualization |

Mechanism of Action

The mechanism of action of 6-bromo-2H-chromene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 6-bromo-2H-chromene and analogous derivatives:

Key Observations :

- Halogenation Position : Bromine at position 6 (as in this compound) vs. position 3 (3-bromo derivatives) significantly alters electronic properties. For example, 3-bromo-6-chloro-2H-chromene exhibits dual halogenation, likely increasing electrophilicity for nucleophilic substitution .

- Functional Groups : Derivatives with ester (e.g., ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate) or carboxamide groups (e.g., 6-bromo-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide) expand utility in drug design, enabling conjugation or hydrogen bonding .

Biological Activity

6-Bromo-2H-chromene is a derivative of the chromene family, known for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its role as a P2Y6 receptor antagonist, along with its potential applications in treating various diseases.

Chemical Structure and Synthesis

The chemical structure of this compound features a bromine atom at the 6-position of the chromene ring, which significantly influences its biological activity. The synthesis of this compound typically involves reactions such as the Sonogashira coupling, which allows for the introduction of various substituents at different positions on the chromene scaffold, enhancing its pharmacological properties .

1. P2Y6 Receptor Antagonism

Recent studies have highlighted the role of this compound as a moderate affinity antagonist of the P2Y6 receptor (P2Y6R). This receptor is implicated in various physiological processes and pathologies, including cancer, neurodegeneration, and inflammation.

- Affinity Measurements : The 6-bromo analogue exhibited an IC50 value of approximately 3.49 μM , indicating its capacity to inhibit calcium mobilization in P2Y6R-expressing astrocytoma cells . This potency is comparable to other analogues within the same series.

- Structure-Activity Relationship (SAR) : The presence of bromine at the 6-position is critical for maintaining receptor affinity. Modifications at other positions (e.g., ethynyl or cyano groups) have been shown to enhance or diminish activity, emphasizing the importance of precise structural configurations .

2. Anticancer Activity

The chromene derivatives, including this compound, have demonstrated significant anticancer properties. Mechanistic studies suggest that they may induce apoptosis in cancer cells through multiple pathways:

- Mechanisms : These compounds can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis via caspase activation .

- Case Studies : Research has indicated that certain analogues can reduce cell invasion and migration in cancer models, showcasing their potential as therapeutic agents against tumor metastasis .

3. Other Biological Activities

Beyond P2Y6R antagonism and anticancer effects, this compound exhibits a range of other biological activities:

- Antimicrobial : Some derivatives have shown efficacy against various microbial strains .

- Anticonvulsant and Antidiabetic : Preliminary studies suggest potential applications in managing seizures and diabetes, although further research is necessary to confirm these effects .

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-bromo-2H-chromene, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A base-mediated annulation strategy using ortho-hydroxychalcones and 2-bromoallyl sulfones has been reported for synthesizing chromene derivatives. Key parameters include using potassium carbonate (K₂CO₃) as a base in dimethyl sulfoxide (DMSO) at 80°C, achieving cyclization via vinylic substitution. Adjusting solvent polarity and reaction time can mitigate side reactions like sulfone elimination .

Q. How can crystallographic data for this compound derivatives be collected and refined to determine molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL (e.g., via the SHELX suite) allows modeling of atomic displacement parameters and hydrogen bonding networks. For example, the title compound 6-bromo-4-oxo-4H-chromene-3-carbaldehyde was refined to an R-factor of 0.030, with intermolecular C–H···O interactions critical for lattice stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for this compound derivatives be systematically resolved?

- Methodological Answer : Apply iterative contradiction analysis:

Identify discrepancies : Compare bond lengths/angles across studies (e.g., C–Br distances in different crystal forms).

Assess data quality : Check resolution limits (e.g., <0.8 Å for SCXRD) and refinement parameters (R-factor, data-to-parameter ratio >10:1).

Contextualize findings : Differences may arise from polymorphic variations or solvent effects (e.g., dimethylformamide disolvates altering packing motifs) .

Q. What experimental strategies can address challenges in crystallizing this compound derivatives for structural studies?

- Methodological Answer : Use solvent diffusion or slow evaporation with polar aprotic solvents (e.g., DMF, DMSO). For stubborn cases, co-crystallization with dimethylformamide (DMF) or methanol can stabilize π–π stacking interactions. The disolvate structure of 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid demonstrates how solvent molecules occupy lattice voids, facilitating crystal growth .

Q. How can computational methods complement experimental data in analyzing the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic substitution patterns at the bromine site. Compare computed NMR chemical shifts (e.g., for C-6) with experimental data to validate mechanistic pathways, such as base-mediated cyclization .

Q. What strategies are recommended for resolving conflicting reports on the biological activity of this compound derivatives?

- Methodological Answer :

- Standardize assays : Use cell lines with consistent expression levels (e.g., HEK293 for kinase inhibition studies).

- Control for solvolysis : Bromine’s lability in aqueous media requires stability tests (HPLC monitoring at 24/48 hrs).

- Cross-validate : Compare activity across multiple derivatives (e.g., 6-bromo vs. 8-bromo analogs) to isolate substituent effects .

Q. Methodological Tools & Best Practices

Q. How should researchers design experiments to study the electronic effects of bromine in this compound?

- Methodological Answer :

Spectroscopic probes : UV-Vis spectroscopy to monitor bathochromic shifts in the chromene’s π→π* transition.

Electrochemical analysis : Cyclic voltammetry (e.g., in acetonitrile) quantifies bromine’s electron-withdrawing effect on reduction potentials.

Comparative synthesis : Prepare halogen-substituted analogs (e.g., 6-chloro, 6-iodo) to isolate electronic contributions .

Q. What are best practices for handling air- or moisture-sensitive intermediates in this compound synthesis?

- Methodological Answer :

- Use Schlenk lines or gloveboxes for reactions involving organobromides.

- Quench reactive intermediates (e.g., Grignard reagents) with dry ice/ethanol to prevent hydrolysis.

- Store products under argon with molecular sieves (3 Å) to avoid bromine displacement .

Q. Data Interpretation & Validation

Q. How can researchers validate the purity of this compound derivatives before biological testing?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (MeCN/H₂O gradient, 220 nm detection).

- Spectroscopic crosschecks : NMR integration for proton ratios, HRMS for molecular ion accuracy (±5 ppm).

- Elemental analysis : Confirm Br% via combustion analysis (theoretical vs. experimental ±0.3%) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

Properties

IUPAC Name |

6-bromo-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNWANXDKHOVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437191 | |

| Record name | 6-bromo-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18385-87-0 | |

| Record name | 6-bromo-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.